molecular formula C17H15ClN2OS2 B2522532 3-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide CAS No. 313395-89-0

3-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No. B2522532
CAS RN: 313395-89-0
M. Wt: 362.89
InChI Key: FMUWOACGAQYCFW-UHFFFAOYSA-N
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Description

The compound 3-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a chemical entity that appears to be related to a class of compounds with anxiolytic properties. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as benzothiazole and benzothiophene are common in medicinal chemistry for their potential biological activities.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of the benzothiazole and benzothiophene rings, followed by the introduction of various substituents at specific positions on the rings. The papers provided do not detail the synthesis of the exact compound , but similar compounds are often synthesized through multi-step organic reactions that may include cyclization, halogenation, and amide bond formation.

Molecular Structure Analysis

The molecular structure of related compounds, as described in the second paper, shows that they are stabilized by extensive intramolecular hydrogen bonds. The heterocyclic thiazine rings adopt half-chair conformations, which could be similar in the compound of interest. The presence of chlorine substituents and the specific arrangement of the molecular framework can significantly influence the compound's binding affinity and selectivity to biological targets .

Chemical Reactions Analysis

The chemical reactions involving compounds with benzothiazole and benzothiophene cores often include interactions with biological macromolecules. The presence of an amide functional group suggests that the compound could engage in hydrogen bonding with enzymes or receptors. The chloro substituent may also undergo metabolic transformations, potentially leading to the formation of metabolites with different pharmacological profiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of aromatic systems and heteroatoms typically results in compounds with moderate to high lipophilicity, which can affect their absorption and distribution in biological systems. The exact properties of the compound would need to be determined experimentally, but it is likely to have a significant partition coefficient (log P) and may exhibit polymorphism due to the presence of multiple functional groups capable of forming hydrogen bonds .

Scientific Research Applications

Synthesis and Structural Activity Relationship

  • Synthesis of Benzothiazole Derivatives: Benzothiazole derivatives exhibit a variety of biological activities due to the unique methine center in the thiazole ring, making them significant in medicinal chemistry. These compounds have shown anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer activities. The review discusses common synthesis methods and the importance of benzothiazole moieties in various pharmacological activities (Bhat & Belagali, 2020).

Pharmacological Importance

  • Benzothiazole's Role in Medicinal Chemistry: A comprehensive review highlights the benzothiazole scaffold's versatility in developing therapeutic agents for various diseases, including cancer, metabolic diseases, and neurodegeneration. Benzothiazole derivatives are recognized for their pharmacological significance, serving as a foundation for developing new drugs with high therapeutic activity (Law & Yeong, 2022).

Biological Activities and Potential Applications

  • Antioxidant and Anti-inflammatory Properties: Research focused on benzofused thiazole derivatives evaluated their in vitro antioxidant and anti-inflammatory activities. This study aimed to synthesize and test these derivatives for their potential as therapeutic agents, providing a basis for further drug development in these areas (Raut et al., 2020).

Advances in Drug Development

  • Recent Developments in Benzothiazole Chemotherapeutics: This review discusses the structural modifications of benzothiazole scaffolds and their conjugate systems, focusing on developing new antitumor agents. It covers in vitro and in vivo screening, SAR, mechanism, pharmacokinetics, and potential therapeutic applications, indicating the promising future of benzothiazole derivatives in cancer chemotherapy (Ahmed et al., 2012).

properties

IUPAC Name

3-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS2/c1-9-6-7-11-13(8-9)23-17(19-11)20-16(21)15-14(18)10-4-2-3-5-12(10)22-15/h2-5,9H,6-8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUWOACGAQYCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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